molecular formula C15H9FN4OS B11099183 3,6-Diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile

3,6-Diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B11099183
M. Wt: 312.3 g/mol
InChI Key: SXGJHCKMERAMOP-UHFFFAOYSA-N
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Description

3,6-Diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorobenzoyl group and the thieno[2,3-b]pyridine core makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminothiophenes with appropriate nitriles under basic conditions. The reaction conditions often include the use of solvents like dioxane and bases such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite in aqueous dioxane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Mechanism of Action

The mechanism of action of 3,6-Diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For example, it has been identified as a selective inhibitor of glycogen synthase kinase-3, which plays a role in various cellular processes . The compound may also interact with other enzymes and proteins, leading to its diverse biological activities.

Properties

Molecular Formula

C15H9FN4OS

Molecular Weight

312.3 g/mol

IUPAC Name

3,6-diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C15H9FN4OS/c16-9-3-1-7(2-4-9)12(21)13-11(18)10-5-8(6-17)14(19)20-15(10)22-13/h1-5H,18H2,(H2,19,20)

InChI Key

SXGJHCKMERAMOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N)F

Origin of Product

United States

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